Cas no 53969-01-0 (Spiro[benzo[1,2-b:5,4-c']dipyran-2(3H),2'(3'H)-naphtho[2,3-b]furan]-7-carboxylicacid, 4,5',8',9-tetrahydro-4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-,methyl ester, (2R,4S)-rel-)

Spiro[benzo[1,2-b:5,4-c']dipyran-2(3H),2'(3'H)-naphtho[2,3-b]furan]-7-carboxylicacid, 4,5',8',9-tetrahydro-4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-,methyl ester, (2R,4S)-rel- structure
53969-01-0 structure
Nome del prodotto:Spiro[benzo[1,2-b:5,4-c']dipyran-2(3H),2'(3'H)-naphtho[2,3-b]furan]-7-carboxylicacid, 4,5',8',9-tetrahydro-4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-,methyl ester, (2R,4S)-rel-
Numero CAS:53969-01-0
MF:C26H18O13
MW:538.413328647614
CID:373991
PubChem ID:139589187

Spiro[benzo[1,2-b:5,4-c']dipyran-2(3H),2'(3'H)-naphtho[2,3-b]furan]-7-carboxylicacid, 4,5',8',9-tetrahydro-4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-,methyl ester, (2R,4S)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Spiro[benzo[1,2-b:5,4-c']dipyran-2(3H),2'(3'H)-naphtho[2,3-b]furan]-7-carboxylicacid, 4,5',8',9-tetrahydro-4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-,methyl ester, (2R,4S)-rel-
    • methyl 4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate
    • Purpuromycin
    • Spiro[benzo[1,2-b:5,4-c']dipyran-2(3H),2'(3'H)-naphtho[2,3-b]furan]-7-carboxylicacid, 4,5',8',9-tetrahydro-4,4',9',10-tetrahy
    • 4,5',8',9-Tetrahydro-4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxospiro[benzo[1,2-b:5,4-c']dipyran-2(3H),2'(3'H)-naphtho[2,3-b]furan]-7-carboxylic acid methyl ester
    • Spiro[benzo[1,2-b:5,4-c']dipyran-2(3H),2'(3'H)-naphtho[2,3-b]furan]-7-carboxylic acid, 4,5',8',9-tetrahydro-4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-, methyl ester, (2R,4S)-rel-
    • Inchi: 1S/C26H18O13/c1-35-13-5-11(27)16-17(19(13)30)21(32)23-10(18(16)29)6-26(39-23)7-12(28)9-3-8-4-14(24(33)36-2)37-25(34)15(8)20(31)22(9)38-26/h3-5,12,28-29,31-32H,6-7H2,1-2H3
    • Chiave InChI: VGXVKHPGBHVPMW-UHFFFAOYSA-N
    • Sorrisi: C12(CC(C3C=C4C=C(C(=O)OC)OC(=O)C4=C(O)C=3O1)O)OC1C(O)=C3C(=O)C(OC)=CC(=O)C3=C(O)C=1C2

Proprietà calcolate

  • Massa esatta: 538.07464
  • Massa monoisotopica: 538.07474062g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 3
  • Complessità: 1180
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 195Ų
  • XLogP3: 3.2

Proprietà sperimentali

  • PSA: 195.35
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso